molecular formula C11H16N2 B2544053 4-Methyl-3-pyrrolidinylphenylamine CAS No. 710351-71-6

4-Methyl-3-pyrrolidinylphenylamine

Cat. No. B2544053
CAS RN: 710351-71-6
M. Wt: 176.263
InChI Key: SUFHFYIZWSAJQL-UHFFFAOYSA-N
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Description

The compound “4-Methyl-3-pyrrolidinylphenylamine” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “4-Methyl” indicates a methyl group (CH3) attached to the fourth carbon of the ring. The “phenylamine” part suggests the presence of a phenyl group (a ring of six carbon atoms, akin to benzene) attached to an amine group (NH2).


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring is a saturated cyclic structure, which means it’s likely to be fairly stable. The presence of the amine group could make the compound a base, and the phenyl group could contribute to its aromaticity .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the polar amine group could make the compound soluble in water . The compound’s melting and boiling points, density, and other properties would be determined by factors such as the strength of the intermolecular forces .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, the mechanism of action would describe how the compound interacts with biological targets in the body .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing any side effects .

properties

IUPAC Name

4-methyl-3-pyrrolidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-4-5-10(12)8-11(9)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFHFYIZWSAJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(pyrrolidin-1-yl)aniline

Synthesis routes and methods

Procedure details

The mixture containing (2-methyl-5-nitrophenyl)pyrrolidine in methanol with catalytic amount of 10% Pd/C was hydrogenated to yield 4-methyl-3-pyrrolidinylphenylamine.
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(2-methyl-5-nitrophenyl)pyrrolidine
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